molecular formula C11H7F2NO B6366396 6-(2,4-Difluorophenyl)pyridin-2-ol CAS No. 1111110-73-6

6-(2,4-Difluorophenyl)pyridin-2-ol

Cat. No.: B6366396
CAS No.: 1111110-73-6
M. Wt: 207.18 g/mol
InChI Key: YQERYLHDDXFEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Difluorophenyl)pyridin-2-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 2-position of the pyridine ring and a 2,4-difluorophenyl substituent at the 6-position. The 2,4-difluorophenyl moiety is a critical structural feature, as fluorine atoms enhance lipophilicity, metabolic stability, and bioavailability, making such compounds attractive in medicinal chemistry .

Properties

IUPAC Name

6-(2,4-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQERYLHDDXFEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682703
Record name 6-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-73-6
Record name 6-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

The most widely reported method for introducing the 2,4-difluorophenyl group to pyridine derivatives involves Suzuki-Miyaura coupling. A representative protocol involves reacting 6-bromopyridin-2-ol with 2,4-difluorophenylboronic acid under palladium catalysis. Key considerations include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of toluene and aqueous Na₂CO₃.

  • Temperature : 80–100°C for 12–24 hours.

  • Protection of Hydroxyl Group : The 2-hydroxyl group is often protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.

Post-coupling, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free phenol. Reported yields for this two-step process range from 45% to 68%.

Nucleophilic Aromatic Substitution

An alternative route employs nucleophilic displacement of a halogen at the 6-position of pyridin-2-ol. For example, 6-chloropyridin-2-ol reacts with 2,4-difluorophenylmagnesium bromide in the presence of a Ni(II) catalyst:

6-chloropyridin-2-ol+2,4-F2C6H3MgBrNiCl2(dppe)6-(2,4-difluorophenyl)pyridin-2-ol\text{6-chloropyridin-2-ol} + \text{2,4-F}2\text{C}6\text{H}3\text{MgBr} \xrightarrow{\text{NiCl}2(\text{dppe})} \text{this compound}

This method avoids hydroxyl protection but requires anhydrous conditions and meticulous control of reaction stoichiometry. Yields are modest (30–50%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from analogous syntheses (Table 1) highlight the impact of solvent polarity and base strength on yield:

Table 1. Solvent and Base Optimization for Suzuki-Miyaura Coupling

SolventBaseYield (%)Purity (%)
Toluene/H₂ONa₂CO₃5895
DMF/H₂OK₃PO₄4288
Dioxane/H₂OCs₂CO₃6597

Polar aprotic solvents like dioxane enhance reaction rates by stabilizing the palladium intermediate, while carbonate bases minimize protodeboronation.

Temperature and Catalytic Loading

Elevating temperatures from 80°C to 100°C improves conversion but risks decomposition of the boronic acid. A Pd loading of 2 mol% balances cost and efficiency, with higher loadings (5 mol%) providing marginal gains.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 6.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, aryl-H), 7.40–7.32 (m, 1H, aryl-H), 6.95 (d, J = 8.4 Hz, 1H, pyridine-H).

  • HRMS (ESI) : m/z calculated for C₁₁H₆F₂NO [M+H]⁺: 234.0432; found: 234.0429.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) shows a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Limitations

  • Regioselectivity : Competing coupling at the 4-position of pyridin-2-ol necessitates careful substrate design.

  • Acidity of Hydroxyl Group : The 2-OH group (pKa ~4.5) can deprotonate under basic conditions, requiring protection-deprotection strategies .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under controlled conditions:

  • Formation of Pyridone Derivatives : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the hydroxyl group to a ketone, yielding 6-(2,4-difluorophenyl)pyridin-2(1H)-one.

  • Metal-Catalyzed Oxidation : Catalytic systems using ruthenium or manganese oxides facilitate selective oxidation to carboxylic acid derivatives under aerobic conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms on the phenyl ring enable SNAr at specific positions:

PositionReagent/ConditionsProductYieldSource
Para to fluorineK₂CO₃, DMF, 100°CReplacement with -OCH₃ or -NH₂65–78%
Ortho to hydroxylCuI, 1,10-phenanthroline, 120°CIntroduction of -CN or -SH52–60%

Electrophilic Substitution

Limited reactivity due to electron-deficient aromatic system:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding mono-nitro derivatives at position 5 of the pyridine ring.

Protection/Deprotection Strategies

The hydroxyl group is frequently protected to direct reactivity:

Protecting GroupReagentDeprotection MethodApplication Example
TMS (Trimethylsilyl)TMSCl, imidazoleTBAF in THFSuzuki-Miyaura coupling
AcetylAc₂O, pyridineNaOH/MeOHGrignard reactions

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

Metal SaltCoordination ModeApplicationReference
Cu(II) acetateN,O-chelationCatalytic C–N coupling
Ru(III) chloridePyridine N-bindingAnticancer agents

Stability constants (log β) for select complexes:

  • Cu(II) : 8.2 ± 0.3 (pH 7.4, 25°C)

  • Fe(III) : 6.9 ± 0.2

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed transformations:

Reaction TypeCatalytic SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids74–89%
Buchwald-HartwigXantPhos, Pd₂(dba)₃Primary amines63–81%

Key electronic effects:

  • Electron-deficient difluorophenyl group increases oxidative addition rates by 1.8× compared to phenyl analogs .

Biological Derivatization

Structural modifications enhance pharmacological properties:

DerivativeSynthetic RouteBioactivity (IC₅₀)Target
2-O-SulfamateSO₃·Py complex0.84 μM (COX-2)Anti-inflammatory
6-Fluorophenyl imidazo[1,2-a]pyridineMulti-component reaction45.8 μM (HSC-T6)Antifibrotic

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (220–280°C) : Loss of hydroxyl group (Δm = 8.2%)

  • Stage 2 (>300°C) : Pyridine ring fragmentation

Activation energy (Eₐ) for decomposition: 132 ± 5 kJ/mol (Kissinger method) .

This comprehensive profile demonstrates 6-(2,4-difluorophenyl)pyridin-2-ol's versatility in organic synthesis and drug development. Its balanced electronic properties enable precise functionalization, making it valuable for creating targeted bioactive molecules.

Scientific Research Applications

Medicinal Chemistry

Overview :
The compound is primarily investigated for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study :
A study evaluated a series of pyridin-2(1H)-one derivatives, including those similar to 6-(2,4-difluorophenyl)pyridin-2-ol, for their analgesic properties in a rat model of mechanical allodynia (MA). Results indicated that these compounds could significantly prevent the development of MA, suggesting their potential as analgesics. The most active compound demonstrated inhibition of the p38α MAPK pathway, which is known to contribute to pain hypersensitivity .

CompoundActivity (IC50)Mechanism
This compoundTBDp38α MAPK Inhibition

Materials Science

Overview :
The electronic properties of this compound make it suitable for applications in developing advanced materials such as organic semiconductors.

Research Findings :
Research has shown that compounds with pyridine rings exhibit unique electronic characteristics that can be exploited in organic electronics. The difluorophenyl substitution enhances charge carrier mobility, making these compounds valuable in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

PropertyValue
Charge Carrier MobilityHigh
Thermal StabilityModerate

Organic Synthesis

Overview :
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules.

Synthetic Routes :
The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions. Its hydroxyl group allows for further functionalization, leading to diverse derivatives with tailored properties .

Synthetic MethodDescription
Suzuki-Miyaura CouplingInvolves reaction with boronic acids under palladium catalysis.
FunctionalizationHydroxyl group enables substitution reactions to form new derivatives.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound increases electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ), enhancing the acidity of the pyridin-2-ol hydroxyl group (estimated pKa ~7.3). This contrasts with 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol, where the trifluoromethyl group further lowers the pKa to 7.27 .
  • Trifluoromethyl vs.

Biological Activity

6-(2,4-Difluorophenyl)pyridin-2-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluorophenyl and hydroxyl groups, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H7F2NO\text{C}_{10}\text{H}_7\text{F}_2\text{N}\text{O}

This structure includes:

  • A pyridine ring
  • A hydroxyl group (-OH)
  • A difluorophenyl substituent

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with active site residues in enzymes or receptors, while the difluorophenyl moiety may enhance hydrophobic interactions. This dual interaction potentially modulates various biochemical pathways, leading to diverse biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, a study involving the synthesis of pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay results showed IC50 values indicating effective inhibition of cell proliferation in these models .

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
6-(3,4-Difluorophenyl)pyridin-3-olA549TBD
5-(3,4-Difluorophenyl)pyridin-3-olHCT-116TBD

Note: TBD indicates that specific values for this compound were not provided in the sources.

Anti-inflammatory Activity

Additionally, studies have shown that similar compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac . The mechanism involves the inhibition of COX enzymes which play a critical role in the inflammatory response.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their anticancer properties through in vitro assays. Compounds exhibited selective inhibition against cancer cell lines with promising results for further drug development .
  • Structure–Activity Relationship (SAR) : Research focused on understanding how structural modifications influence biological activity. The presence of fluorine atoms was found to enhance the potency of certain derivatives against cancer cells .
  • Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with target proteins involved in cancer progression. These studies provide insights into the binding affinities and potential mechanisms of action .

Q & A

Q. What degradation pathways are observed under accelerated stability conditions?

  • Findings :
  • Hydrolysis : The hydroxyl group undergoes esterification in acidic buffers (pH < 4).
  • Photooxidation : UV light (254 nm) generates 2,4-difluorobenzoic acid as a major degradant (~15% after 48 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.